molecular formula C19H22F3N3OS B2560925 N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 946199-15-1

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2560925
CAS No.: 946199-15-1
M. Wt: 397.46
InChI Key: HKKMVOYYFJQVQO-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H22F3N3OS and its molecular weight is 397.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-assisted synthesis : A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules, including those with piperazine and thiophene moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds showed good to moderate antimicrobial activity against tested microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity. This research highlights the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).

  • Arylpiperazine derivatives as ligands : Glennon et al. (1988) investigated arylpiperazine derivatives, focusing on their affinity for 5-HT1A serotonin receptors. The study found that N4-substitution of arylpiperazines can significantly enhance their affinity for 5-HT1A sites, potentially offering new avenues for the development of psychiatric medications (Glennon et al., 1988).

Anticancer and Antibacterial Activities

  • Anticancer activity and optical spectroscopic studies : Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, including compounds with piperazinyl groups, demonstrating good antibacterial and antifungal activities with less toxicity. The binding characteristics and pharmacokinetic mechanisms were confirmed through optical spectroscopic, anticancer, and docking studies, indicating their potential as cancer therapeutics (Shareef et al., 2016).

  • Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones : Jang et al. (2004) synthesized arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, evaluating them as antibacterial agents against resistant Gram-positive strains. Most compounds showed potent in vitro activity but less effectiveness in vivo compared to linezolid, suggesting their potential as leads for developing new antibacterial drugs (Jang et al., 2004).

Drug Design and Evaluation

  • Design and evaluation for dual 5-HT1A/SSRI activities : Li et al. (2008) designed and synthesized 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives, evaluating them for dual 5-HT1A/5-HTT activities. This research contributes to the development of strategies for designing drugs targeting multiple receptors, which could be more effective in treating psychiatric disorders (Li et al., 2008).

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3OS/c1-24-7-9-25(10-8-24)17(14-6-11-27-13-14)12-23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-6,11,13,17H,7-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKMVOYYFJQVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.